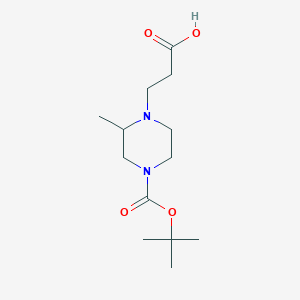
3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a piperazine ring. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid typically involves the protection of the piperazine nitrogen with a Boc group. This can be achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The resulting Boc-protected piperazine is then reacted with 3-bromopropanoic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the piperazine ring and the propanoic acid moiety.
Coupling Reactions: It can be used in coupling reactions, such as amide bond formation, which are essential in peptide synthesis.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, removal of the Boc group yields the free amine, which can then be further functionalized to form various derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid involves its ability to act as a protecting group for amines, thereby preventing unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for controlled functionalization of the molecule. This selective protection and deprotection mechanism is crucial in peptide synthesis and other complex organic syntheses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propanoic acid
- 3-(4-(Tert-butoxycarbonyl)phenyl)propanoic acid
- 3-(4-(Tert-butoxycarbonyl)amino)propanoic acid
Uniqueness
3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid is unique due to the presence of the methyl group on the piperazine ring, which can influence its reactivity and steric properties. This makes it a valuable intermediate in the synthesis of specific pharmaceutical compounds where such structural features are required .
Eigenschaften
CAS-Nummer |
1060813-93-5 |
|---|---|
Molekularformel |
C13H24N2O4 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
3-[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C13H24N2O4/c1-10-9-15(12(18)19-13(2,3)4)8-7-14(10)6-5-11(16)17/h10H,5-9H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
WTDJNKSAVVRASP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1CCC(=O)O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13533851.png)



![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide](/img/structure/B13533862.png)









